molecular formula C6H7Cl2FN2 B6259210 (3-chloro-5-fluorophenyl)hydrazine hydrochloride CAS No. 1261497-58-8

(3-chloro-5-fluorophenyl)hydrazine hydrochloride

Cat. No.: B6259210
CAS No.: 1261497-58-8
M. Wt: 197
InChI Key:
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Description

(3-chloro-5-fluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H7Cl2FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloro-5-fluoroaniline+hydrazine hydrate+HCl(3-chloro-5-fluorophenyl)hydrazine hydrochloride\text{3-chloro-5-fluoroaniline} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} 3-chloro-5-fluoroaniline+hydrazine hydrate+HCl→(3-chloro-5-fluorophenyl)hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-5-fluorophenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

(3-chloro-5-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-chloro-5-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylhydrazine hydrochloride
  • 3-fluorophenylhydrazine hydrochloride
  • 2-chloro-3-fluorophenylhydrazine hydrochloride

Uniqueness

(3-chloro-5-fluorophenyl)hydrazine hydrochloride is unique due to the specific positions of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1261497-58-8

Molecular Formula

C6H7Cl2FN2

Molecular Weight

197

Purity

95

Origin of Product

United States

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